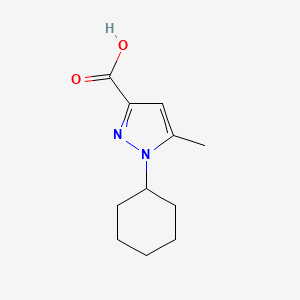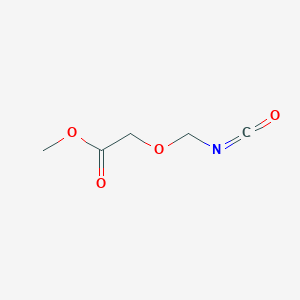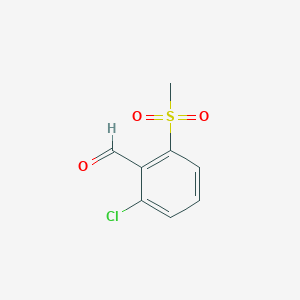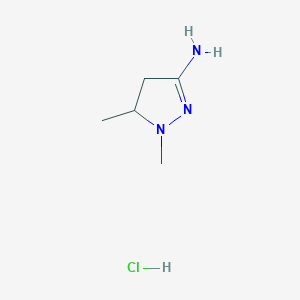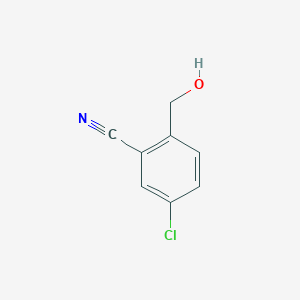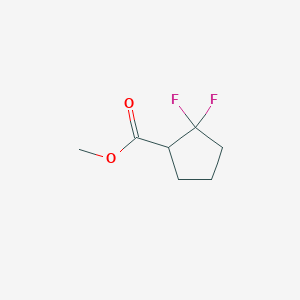
Methyl 2,2-difluorocyclopentane-1-carboxylate
Overview
Description
Methyl 2,2-difluorocyclopentane-1-carboxylate is a chemical compound with the formula C7H10F2O2 . It has a molecular weight of 164.15 g/mol .
Molecular Structure Analysis
The molecular structure of Methyl 2,2-difluorocyclopentane-1-carboxylate consists of a cyclopentane ring with two fluorine atoms attached to the same carbon atom and a carboxylate group attached to another carbon atom . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
Methyl 2,2-difluorocyclopentane-1-carboxylate has a molecular weight of 164.15 g/mol . The boiling point and other physical and chemical properties are not provided in the search results .Scientific Research Applications
Pharmaceutical Synthesis
Methyl 2,2-difluorocyclopentane-1-carboxylate: is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. Its difluorinated cyclopentane ring can be incorporated into drug molecules to enhance their metabolic stability and lipophilicity, which are crucial for drug efficacy and bioavailability .
Agricultural Chemicals
In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. The difluorocyclopentane moiety is often found in molecules that exhibit biological activity against pests and diseases affecting crops, contributing to the development of new pesticides and herbicides .
Material Science
Methyl 2,2-difluorocyclopentane-1-carboxylate: plays a role in material science as a precursor for the creation of polymers and resins. The introduction of fluorine atoms can result in materials with enhanced properties, such as increased resistance to solvents, oils, and other chemicals .
Chemical Synthesis
This compound is widely used in organic synthesis, particularly in the introduction of fluorinated motifs into organic molecules. Fluorine atoms can significantly alter the chemical and physical properties of compounds, making them valuable in the development of new chemical entities .
Environmental Science
In environmental science, fluorinated organic compounds like Methyl 2,2-difluorocyclopentane-1-carboxylate are studied for their persistence and impact on the environment. Understanding their behavior helps in assessing the environmental risks associated with the use of fluorinated compounds .
Biochemistry Research
In biochemistry, the compound’s role is explored in the context of enzyme inhibition and receptor binding studies. The difluorocyclopentane structure can mimic certain biological molecules, aiding in the study of biochemical pathways and the discovery of new therapeutic targets .
Safety and Hazards
Methyl 2,2-difluorocyclopentane-1-carboxylate should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
methyl 2,2-difluorocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOMQPMDUPEXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluorocyclopentane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



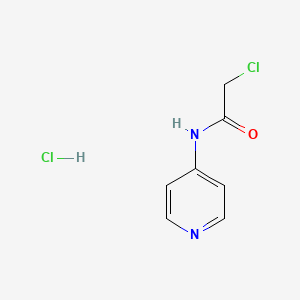
![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
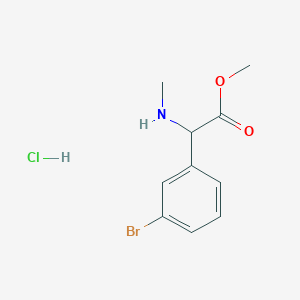
![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

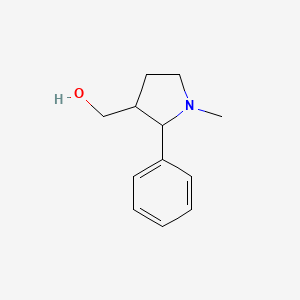
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
